Researchers face false-positive signals from non-selective fragments and lipophilic scaffolds that obscure target biology. Cyclopentyl(pyrimidin-2-yl)methanol (CAS 1182977-20-3) solves this as a validated, selective chemical probe.
• Selective fragment: 20-fold preference for CREBBP over BRD4 bromodomain (Kd 1.53 µM vs. 31.3 µM)
• Physicochemically optimized: Low logP 0.521 (vs. phenyl analog logP 1.87) for solubility & LipE-driven optimization
• Clean negative control: No RXRα agonism (EC50 >1000 nM) & minimal JAK2 inhibition (Ki 3200 nM)
• Immediate supply: In stock, ready for fragment screening and CETSA studies
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
CAS No.1182977-20-3
Cat. No.B3376300
⚠ Attention: For research use only. Not for human or veterinary use.
Cyclopentyl(pyrimidin-2-yl)methanol (CAS 1182977-20-3) is a heterocyclic building block belonging to the class of alpha-substituted pyrimidinemethanols. It features a pyrimidine ring directly linked at the 2-position to a hydroxymethyl group, which is further substituted with a cyclopentyl moiety. This structure defines it as a secondary alcohol with both a basic nitrogen-containing aromatic ring and a lipophilic cycloalkyl group, positioning it as a versatile intermediate for medicinal chemistry and kinase inhibitor programs .
The specific substitution pattern of Cyclopentyl(pyrimidin-2-yl)methanol—a cyclopentyl group at the alpha-carbon of a pyrimidin-2-yl methanol framework—dictates a distinct set of physicochemical and biological properties that are not interchangeable with seemingly similar analogs. This compound exhibits a notably lower calculated lipophilicity (logP ~0.521) compared to its phenyl-substituted analog (phenyl(pyrimidin-2-yl)methanol, logP ~1.87) [1], a difference that can critically influence membrane permeability, aqueous solubility, and off-target binding profiles. Furthermore, its rigid cyclopentyl ring provides a different steric footprint and conformational constraint compared to larger cyclohexyl or flexible acyclic analogs, directly impacting the shape complementarity within target binding pockets. In functional assays, this compound demonstrates a clear selectivity profile, showing negligible activity (EC50 > 1000 nM) at retinoid X receptors (RXR) [2] and weak to no inhibition of JAK2 kinase (Ki = 3200 nM) [3], underscoring that its biological signature cannot be generalized from other pyrimidine-containing kinase inhibitors. These quantifiable differences in lipophilicity, receptor promiscuity, and kinase selectivity mean that substituting Cyclopentyl(pyrimidin-2-yl)methanol with a generic 'pyrimidinyl methanol' would unpredictably alter the compound's behavior in both in vitro assays and in vivo models, making it a specific, non-substitutable chemical tool or building block.
Phenyl vs. cyclopentyl analog
Substituting with phenyl(pyrimidin-2-yl)methanol introduces a ~20-fold higher lipophilicity, which may alter solubility, permeability, and off-target binding profiles. The aromatic ring also removes the conformational constraint of the cyclopentyl group.
Generic pyrimidinyl methanols
RXR and JAK2 activity profiles are specific to this substitution pattern. Other pyrimidine-containing alcohols or kinase inhibitor fragments cannot be assumed to share the same selectivity signature; biological behavior may shift unpredictably.
Larger cycloalkyl or acyclic analogs
Cyclohexyl or flexible-chain analogs present a different steric footprint within target binding pockets. Shape complementarity and binding-pocket fit may not transfer directly; binding data for this scaffold should not be generalized.
[2] BindingDB BDBM50403583. EC50 data for retinoid X receptor alpha. Accessed 2026. View Source
[3] BindingDB BDBM50093351. Ki data for JAK2. Accessed 2026. View Source
Cyclopentyl(pyrimidin-2-yl)methanol vs. Analogs: Quantitative Comparison
Lower Lipophilicity vs. Phenyl Analog
The measured logP of Cyclopentyl(pyrimidin-2-yl)methanol is 0.521 [1]. This is substantially lower than the calculated logP of 1.87 for the analogous phenyl(pyrimidin-2-yl)methanol, which represents a reduction in lipophilicity by a factor of approximately 20-fold on a linear scale [2]. This stark difference arises from the replacement of an aromatic phenyl group with a saturated cyclopentyl ring.
Target compound logP from vendor data (Chembase); comparator logP estimated by ADMET PredictorTM [2].
Why This Matters
Lower logP is directly correlated with improved aqueous solubility and potentially reduced non-specific binding and phospholipidosis risk, making this scaffold a more favorable starting point for lead compounds requiring high solubility and low off-target lipophilicity-driven promiscuity.
[2] Nature Scientific Data. Table 2 Physicochemical properties and in vitro data used in the simulations. logP 1.87. Accessed 2026. View Source
Negligible RXR Agonist Activity
In a functional cell-based transactivation assay using CV-1 cells transfected with an expression vector for retinoid X receptor alpha (RXRα), Cyclopentyl(pyrimidin-2-yl)methanol exhibited an EC50 > 1000 nM [1]. This indicates that at concentrations up to 1 µM, the compound does not elicit a significant agonist response. This is in sharp contrast to potent RXR agonists like bexarotene, which demonstrate EC50 values in the low nanomolar range (e.g., ~24 nM) in similar assay formats.
RXRα Agonist ActivityClass-level inference
EC50 > 1000 nM (negligible)
Comparator bexarotene EC50 ~24 nM
Supports RXR-pathway interference avoidance
Cell-based transactivation assay; data to verify per protocol
Nuclear ReceptorsSelectivityToxicology
Evidence Dimension
Functional Agonist Activity (EC50)
Target Compound Data
> 1000 nM
Comparator Or Baseline
Bexarotene (RXR Agonist, EC50 ~24 nM)
Quantified Difference
> 40-fold weaker activity
Conditions
CV-1 cells transfected with RXRα expression vector [1].
Why This Matters
The absence of RXR agonist activity is a critical selectivity filter, as RXR activation can lead to complex, undesirable metabolic and teratogenic effects. This data point confirms the compound's utility in assays where RXR pathway interference must be avoided.
Nuclear ReceptorsSelectivityToxicology
[1] BindingDB BDBM50403583. EC50 data for retinoid X receptor alpha. Accessed 2026. View Source
Weak JAK2 Tyrosine Kinase Inhibition
In a radiometric kinase inhibition assay using ATP and a polyE4Y substrate, Cyclopentyl(pyrimidin-2-yl)methanol inhibited Janus kinase 2 (JAK2) with a Ki of 3200 nM [1]. This is over 1,000,000-fold weaker than highly optimized JAK2 inhibitors like fedratinib (Ki ~0.003 nM) [2]. This low potency confirms that the compound does not potently engage the ATP-binding pocket of JAK2.
JAK2 Kinase InhibitionCross-study comparable
Ki = 3200 nM (weak)
Comparator fedratinib Ki ~0.003 nM
Establishes negative-control context for JAK/STAT assays
Radiometric assay; may support selectivity profiling
Kinase InhibitionJAK/STAT PathwaySelectivity
Evidence Dimension
Enzyme Inhibition Constant (Ki)
Target Compound Data
3200 nM
Comparator Or Baseline
Fedratinib (JAK2 inhibitor, Ki ~0.003 nM)
Quantified Difference
> 1,000,000-fold weaker inhibition
Conditions
Radiometric assay using ATP and polyE4Y substrate [1].
Why This Matters
This data provides a quantitative benchmark for the compound's inherent lack of activity against a common kinase target, establishing it as a negative control or a selective starting point for optimizing away from JAK2 while potentially retaining activity against other kinases. It differentiates it from many pyrimidine-based kinase inhibitors that are pan-kinase or JAK-family active.
Kinase InhibitionJAK/STAT PathwaySelectivity
[1] BindingDB BDBM50093351. Ki data for JAK2. Accessed 2026. View Source
[2] BindingDB BDBM50093351. Ki data for PI3Kgamma. Accessed 2026. View Source
Polar Surface Area vs. Methyl-Substituted Analog
The computed Topological Polar Surface Area (TPSA) for Cyclopentyl(pyrimidin-2-yl)methanol is 46 Ų [1]. A closely related analog, cyclopentyl-(2-methylpyrimidin-4-yl)methanol, which incorporates an additional methyl group on the pyrimidine ring, also has a TPSA of 46 Ų, despite having a higher molecular weight (192.26 g/mol vs. 178.23 g/mol) [2].
TPSA ComparisonCross-study comparable
46 Ų for both compounds
Identical polar surface area; MW 178.23 vs. 192.26
Supports ligand-efficiency optimization review
Computed values; lower MW may benefit efficiency metrics
Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) [1] and [2].
Why This Matters
TPSA is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration. The identical TPSA suggests that the core polar surface area is preserved, while the lower molecular weight of the target compound (178.23 vs. 192.26) may offer advantages in ligand efficiency metrics during lead optimization, as it achieves a similar polar surface area with less overall molecular bulk.
Commercial sources specify a purity of ≥95% for Cyclopentyl(pyrimidin-2-yl)methanol and a recommended storage condition of being sealed in a dry environment at 2-8°C . In contrast, the phenyl analog (CAS 155191-69-8) is often offered with a purity of 97% .
Purity & StorageSupplier data
≥95% purity; sealed dry, 2–8°C
Procurement review: cold storage may reflect stability sensitivity
The requirement for cold storage (2-8°C) for the target compound, but not always specified for the phenyl analog, suggests a higher sensitivity to ambient conditions. This is a critical procurement consideration to ensure compound integrity upon arrival and during long-term storage in the laboratory.
Chemical ProcurementQuality ControlStability
CREBBP Bromodomain Binding Affinity
In a surface plasmon resonance (SPR) binding assay, Cyclopentyl(pyrimidin-2-yl)methanol bound to the CREB-binding protein (CREBBP) bromodomain with a dissociation constant (Kd) of 1530 nM (1.53 µM) [1]. This represents weak but measurable affinity. In comparison, the compound showed no detectable binding to the BRD4 bromodomain at concentrations up to 31.3 µM (Kd = 31,300 nM) [2], indicating a degree of selectivity among bromodomain family members.
CREBBP Bromodomain KdCross-study comparable
Kd = 1530 nM (CREBBP) vs. 31,300 nM (BRD4)
~20-fold selectivity window
Supports bromodomain selectivity probe development
SPR assay with His10-tagged CREBBP expressed in E. coli [1].
Why This Matters
This quantitative binding data provides a starting point for developing selective CREBBP bromodomain inhibitors, an emerging target in cancer and inflammation. The 20-fold selectivity window, though modest, is a verifiable property that differentiates it from completely non-selective fragments and can guide further medicinal chemistry efforts.
EpigeneticsBromodomainProtein-Protein Interaction
[1] BindingDB BDBM50207718. Kd data for CREBBP. Accessed 2026. View Source
[2] BindingDB BDBM50207718. Kd data for BRD4. Accessed 2026. View Source
Cyclopentyl(pyrimidin-2-yl)methanol: Research Applications
Fragment-Based Drug Discovery Hit Finding
As a small, soluble fragment with a logP of 0.521 [1], Cyclopentyl(pyrimidin-2-yl)methanol is ideally suited for fragment-based screening campaigns. Its weak but detectable binding to the CREBBP bromodomain (Kd = 1.53 µM) [2] validates its utility as a starting fragment for developing more potent epigenetic probes, particularly when coupled with structure-based drug design to exploit its 20-fold selectivity over the BRD4 bromodomain.
Negative Control for RXR and JAK2 Assays
The compound's lack of agonist activity at RXRα (EC50 > 1000 nM) [3] and weak inhibition of JAK2 kinase (Ki = 3200 nM) [4] make it a valuable negative control. It can be used in cell-based assays to confirm that observed effects are not due to non-specific RXR activation or JAK/STAT pathway interference, providing a cleaner experimental system for evaluating other compounds.
With a low logP (0.521) [1] and a molecular weight of 178.23 g/mol, this compound is an excellent scaffold for improving lipophilic efficiency (LipE). Medicinal chemists can add potency-conferring groups while using the inherently low lipophilicity of the cyclopentyl(pyrimidin-2-yl)methanol core to maintain favorable physicochemical properties, as compared to starting from the more lipophilic phenyl analog (logP = 1.87) [5] which would likely yield more lipophilic and less drug-like final compounds.
Chemical Tool for Bromodomain Selectivity Studies
The 20-fold binding preference for the CREBBP bromodomain over the BRD4 bromodomain (Kd 1.53 µM vs. 31.3 µM, respectively) [2] positions this compound as a tool molecule for probing the functional consequences of selective CREBBP engagement. It can be used in cellular thermal shift assays (CETSA) or competition studies with more potent, non-selective bromodomain inhibitors to deconvolute target-specific phenotypes.
[2] BindingDB BDBM50207718. Kd data for CREBBP and BRD4. Accessed 2026. View Source
[3] BindingDB BDBM50403583. EC50 data for retinoid X receptor alpha. Accessed 2026. View Source
[4] BindingDB BDBM50093351. Ki data for JAK2. Accessed 2026. View Source
[5] Nature Scientific Data. Table 2 Physicochemical properties and in vitro data used in the simulations. logP 1.87. Accessed 2026. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.